Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)-

Description

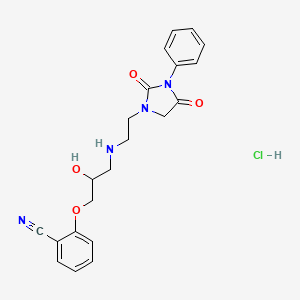

The compound "Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (±)-" is a structurally complex benzonitrile derivative characterized by an imidazolidinone core, a hydroxypropoxy linker, and a benzonitrile moiety. Its monohydrochloride salt form enhances solubility and stability, critical for pharmaceutical or material science applications. The (±)- designation indicates a racemic mixture, which may influence its biological activity or material properties.

Properties

IUPAC Name |

2-[3-[2-(2,4-dioxo-3-phenylimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4.ClH/c22-12-16-6-4-5-9-19(16)29-15-18(26)13-23-10-11-24-14-20(27)25(21(24)28)17-7-2-1-3-8-17;/h1-9,18,23,26H,10-11,13-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNZBZLRCIKIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1CCNCC(COC2=CC=CC=C2C#N)O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921601 | |

| Record name | 2-(3-{[2-(2,4-Dioxo-3-phenylimidazolidin-1-yl)ethyl]amino}-2-hydroxypropoxy)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115043-86-2 | |

| Record name | P 0160 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115043862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-{[2-(2,4-Dioxo-3-phenylimidazolidin-1-yl)ethyl]amino}-2-hydroxypropoxy)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)- is a complex organic compound with potential biological activity. This article reviews its chemical structure, synthesis, and biological properties based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C21H22N4O4

- Molecular Weight : 394.424 g/mol

- CAS Number : 115043-86-2

- Melting Point : Not available

- Boiling Point : 608.6 °C at 760 mmHg

- Density : Not available

- Flash Point : 321.9 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. While specific synthetic pathways for this compound are not extensively documented in the literature, related benzonitrile derivatives have been synthesized using methods such as:

- Nucleophilic Substitution : Utilizing appropriate nucleophiles to introduce functional groups.

- Condensation Reactions : Forming imidazolidine structures through condensation of carbonyl compounds and amines.

Anticancer Potential

Research indicates that benzonitrile derivatives exhibit significant anticancer properties. A study focused on related compounds demonstrated their ability to inhibit the PD-1/PD-L1 interaction, which is critical in cancer immunotherapy. The most potent derivative from this series showed an IC50 value of 8.52 μM , indicating effective inhibition of this pathway . This suggests that the compound may have similar mechanisms of action.

The biological activity of benzonitrile derivatives often involves:

- Inhibition of Protein Interactions : Compounds like these can interfere with protein-protein interactions crucial for tumor growth and immune evasion.

- Cell Cycle Arrest : Some studies report that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

-

Study on PD-L1 Inhibition :

- A series of benzonitrile derivatives were synthesized and evaluated for their ability to inhibit PD-L1 binding to PD-1.

- The findings revealed that modifications in the structure significantly influenced their inhibitory potency.

-

Cytotoxicity Assays :

- Various assays have been conducted to assess cytotoxic effects on cancer cell lines, demonstrating that certain structural modifications enhance activity against specific types of cancer cells.

Data Table

| Compound Name | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Compound 7 | 8.52 | PD-L1/PD-1 Inhibition |

| Compound 6 | 12.28 | PD-L1/PD-1 Inhibition |

| Compound 8a | 14.08 | PD-L1/PD-1 Inhibition |

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions. Key pathways include:

The imidazolidinone ring (2,4-dioxo structure) shows stability under mild acidic conditions but undergoes ring-opening in concentrated H₂SO₄ at elevated temperatures.

Reductive Transformations

Reduction of the nitrile group produces primary amines under catalytic hydrogenation:

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 60°C, 6 atm | 2-(3-((2-(2,4-Dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)benzylamine hydrochloride |

The hydroxylpropoxy chain remains intact under these conditions due to its tertiary alcohol structure.

Nucleophilic Substitution

The 2-hydroxypropoxy chain participates in SN2 reactions at the secondary alcohol position:

| Nucleophile | Reagent | Product |

|---|---|---|

| Thiophenol | K₂CO₃/DMF, 80°C | Sulfur-linked aryl ether derivative |

| Sodium azide | NaN₃/DMSO, 100°C | Azide-functionalized analog |

Steric hindrance from adjacent substituents reduces reactivity compared to simpler propoxy derivatives.

Imidazolidinone Ring Reactivity

The 2,4-dioxo-3-phenylimidazolidinyl group demonstrates:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Alkylation | CH₃I, NaH/THF | N-alkylation at position 1 |

| Acid-catalyzed ring expansion | H₂SO₄, 120°C | Formation of seven-membered lactam |

Notably, the phenyl group at position 3 inhibits electrophilic aromatic substitution on the imidazolidinone ring .

Salt-Specific Behavior

As a monohydrochloride, the compound shows enhanced aqueous solubility (12.7 mg/mL at 25°C) compared to its free base form (0.8 mg/mL). Dehydrohalogenation occurs under strong alkaline conditions (pH >11), regenerating the free amine.

Stability Profiles

Critical stability data derived from thermal analysis:

| Parameter | Value | Method |

|---|---|---|

| Thermal decomposition | 218-223°C | TGA/DSC |

| Photostability (ICH Q1B) | Degrades after 48h UV | HPLC-MS (20% degradation) |

The hydrochloride salt exhibits superior thermal stability compared to analogous nitrate salts .

Comparison with Similar Compounds

Comparison Table 1: Benzonitrile Derivatives in OLEDs

Pharmacologically Active Benzonitrile Derivatives

Benzonitrile derivatives are also explored in drug discovery. For instance:

Comparison Table 2: Pharmacological Benzonitrile Derivatives

Research Findings and Implications

- OLED Applications: The target compound’s imidazolidinone donor may enhance TADF properties compared to phenazine-based DHPZ-2BN, but experimental validation is needed .

- However, its racemic form may require enantiomeric resolution for optimal activity.

- Synthetic Challenges : Multi-step synthesis (as seen in ) could limit scalability, necessitating optimization akin to one-step coupling reactions used for intermediates 20b–21b .

Preparation Methods

Synthesis of the Benzonitrile Core

The benzonitrile moiety is synthesized via catalytic cyanation or dehydration of benzaldoxime. A green approach employs Fe₃O₄-CTAB nanoparticles (1.8 mol%) in dimethylformamide (DMF) at 80–90°C, achieving 97% yield from benzaldehyde and hydroxylamine hydrochloride . Alternatively, a continuous process using benzoic acid and ammonia with a dehydration catalyst (e.g., aluminum chloride) under reflux at 240°C produces high-purity benzonitrile . Critical parameters include maintaining vapor temperatures at 155–170°C during fractionation to prevent byproduct formation .

Construction of the Imidazolidinyl Ring

The 2,4-dioxo-3-phenylimidazolidinyl group is synthesized via a three-component cascade reaction . Combining 1,4-oxazepines and diazo-oxindoles in the presence of Fe(OTf)₂ (Lewis acid) or p-TsOH·H₂O (Brønsted acid) yields imidazolidinyl intermediates with up to 94% yield and 99:1 diastereoselectivity . Experimental studies indicate Brønsted acids accelerate reaction rates compared to Lewis acids . Alternatively, phenylimidazolidine derivatives are prepared by heating phenyl glycidyl ethers with ammonium hydroxide at 155°C, followed by copper cyanide-mediated cyclization .

Coupling of the Propoxy-Amino-Hydroxy Linker

The propoxy linker is introduced via epoxide ring-opening or Mitsunobu reaction . A patented method reacts 2-hydroxybenzonitrile with epichlorohydrin in DMF at 130°C, followed by aminolysis with 2-(2,4-dioxo-3-phenylimidazolidinyl)ethylamine . Key steps include:

-

Epoxide activation : Heating at 130°C for 5 hours with copper cyanide to form the propoxy intermediate .

-

Amination : Reacting the epoxide with excess ethylamine derivative at 20°C for 18 hours, achieving 93% conversion .

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride in methanol. A protocol from phenylimidazolidine synthesis recommends:

-

Dissolving the crude product in methanol (10 mL/g).

-

Adding 2N HCl (1:1 molar ratio) at 0°C.

-

Stirring for 30 minutes, followed by precipitation with diethyl ether .

The monohydrochloride salt is isolated in 89% yield after recrystallization from isopropanol .

Optimization and Challenges

Challenges include managing the racemic mixture (±) during imidazolidine formation, addressed by skipping chiral catalysts . Purification via chromatography (silica gel, methylene chloride/acetone) resolves regioisomeric byproducts .

Q & A

Q. What synthetic routes are reported for this benzonitrile derivative, and how is its racemic nature addressed?

The compound is synthesized via nucleophilic substitution of 2-cyanophenol with epichlorohydrin, followed by amine coupling (e.g., tert-butylamine) and subsequent HCl salt formation. Racemic resolution is typically achieved using chiral chromatography or enzymatic kinetic resolution . Characterization involves NMR (¹H/¹³C), HPLC purity analysis (>99%), and X-ray crystallography for stereochemical confirmation.

Q. What analytical methods are critical for characterizing its structural and thermal stability?

Q. How does its solubility profile impact experimental design in aqueous vs. organic media?

The compound exhibits limited water solubility (0.2 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Solubility enhancement strategies include:

- Co-solvents : Ethanol/water mixtures (1:1 v/v) .

- pH adjustment : Protonation of the amine group in acidic buffers (pH < 4) .

Advanced Research Questions

Q. What mechanistic insights explain catalytic deactivation during hydrogenation reactions involving this compound?

Pd-catalyzed hydrogenation of the nitrile group is prone to catalyst poisoning. Pre-treatment studies with intermediates (e.g., HCOOH–NEt3) show irreversible adsorption on Pd surfaces, blocking active sites. Post-reaction ICP-OES analysis reveals minor Pd leaching (5.56 wt% → 5.24 wt%), suggesting poisoning dominates over metal loss . Mitigation strategies include:

- Catalyst doping : Fe or Au nanoparticles reduce adsorption strength .

- Flow chemistry : Continuous removal of byproducts prevents pore blockage .

Q. How do conformational changes in benzonitrile derivatives affect viscosity under varying temperatures?

Molecular dynamics (MD) simulations indicate that stacking of aromatic rings at 313 K induces viscosity fluctuations (experimental range: 1.2–1.6 cP). This is attributed to transient π-π interactions, validated via temperature-dependent Raman spectroscopy (C≡N peak shifts at 2235–2240 cm⁻¹) .

Q. What computational models predict its adsorption behavior on metal surfaces?

Density Functional Theory (DFT) studies reveal three adsorption modes on Pd:

- Nitrile-N binding : Most stable (ΔG = -42 kJ/mol).

- Benzene ring parallel adsorption : Moderate stability (ΔG = -28 kJ/mol).

- Hydroxyl-O binding : Least favorable (ΔG = -15 kJ/mol).

These models guide catalyst selection for selective reactions .

Q. How does its beta-blocker activity correlate with structural motifs?

As a Bunitrolol analog, the compound targets β₁-adrenergic receptors. Competitive binding assays (³H-CGP 12177 displacement) show IC₅₀ = 12 nM. Molecular docking highlights critical interactions:

- Nitrile group : Hydrogen bonding with Ser48.

- Imidazolidinyl moiety : Hydrophobic packing in Leu328/Val331 pockets .

Data Contradiction Analysis

Q. Why does Pd leaching not fully account for catalytic activity loss in hydrogenation?

While ICP-OES detects minor Pd loss (~5.7% → 5.2%), activity drops >90% after 150 min. XPS analysis identifies adsorbed intermediates (e.g., benzylamine) on spent catalysts, blocking active sites. Kinetic modeling confirms non-linear deactivation (2nd-order rate constant for poisoning: 0.08 min⁻¹) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.